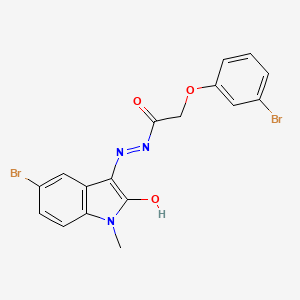![molecular formula C23H28N2O3 B6061500 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B6061500.png)
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide, also known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
Mécanisme D'action
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have various effects on the central nervous system, including increased motivation, reward, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation, reward, and addiction. This compound has also been shown to have anxiogenic effects, meaning that it can increase anxiety levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using this compound is its potential for abuse, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide. One potential direction is to study the effects of this compound on other neurotransmitters in the brain, such as serotonin and norepinephrine. Another potential direction is to study the long-term effects of this compound on the central nervous system, including its potential for addiction and tolerance. Additionally, further research is needed to develop safer and more effective compounds for studying the role of dopamine in various physiological processes.
Méthodes De Synthèse
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of 1-phenylpropan-1-one with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product, this compound.
Applications De Recherche Scientifique
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. This compound has also been used to study the effects of dopamine on the central nervous system, including its role in reward, motivation, and addiction.
Propriétés
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(28-21-10-6-3-7-11-21)23(27)25-16-14-19(15-17-25)12-13-22(26)24-20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVNSWVJTGPGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6061432.png)
![4-[(2,5-dimethylphenyl)acetyl]morpholine](/img/structure/B6061440.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide](/img/structure/B6061447.png)

![6-benzyl-6,6a-dihydro-11H-isoindolo[1,2-c][1,2,4]benzothiadiazin-11-one 5,5-dioxide](/img/structure/B6061468.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6061480.png)
![5-(2-pyrrolidinyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6061481.png)
![2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6061495.png)
![N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide](/img/structure/B6061501.png)
![6-(4-fluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6061510.png)
![3-{[4-(acetylamino)benzoyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B6061512.png)
![[1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061518.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6061527.png)